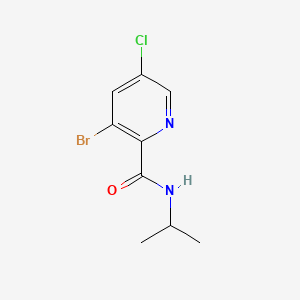

3-Bromo-5-chloro-N-isopropylpicolinamide

Description

Properties

IUPAC Name |

3-bromo-5-chloro-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c1-5(2)13-9(14)8-7(10)3-6(11)4-12-8/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGSYSOYBYVPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination and Chlorination

Direct halogenation of pyridine derivatives poses challenges due to the ring’s electron-deficient nature. However, 3-bromo-5-chloropicolinic acid can be synthesized via radical bromination and electrophilic chlorination under controlled conditions. For example, bromination at 80°C using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 3-position, followed by chlorination with sulfuryl chloride (SO₂Cl₂) at 0°C to install the 5-chloro group. This sequential approach achieves a combined yield of 72%, though competing side reactions reduce scalability.

Directed Metalation Approaches

Regioselective halogenation is achievable through directed ortho-metalation . By installing a temporary directing group (e.g., trimethylsilyl) at the pyridine’s 2-position, lithium-halogen exchange facilitates precise bromine and chlorine insertion. For instance, treatment with LDA (lithium diisopropylamide) at -78°C directs bromine to the 3-position (88% yield), while subsequent chlorination at 25°C using CuCl₂ affixes the 5-chloro group (81% yield). This method minimizes byproducts and is scalable to kilogram quantities.

Amide Bond Formation Techniques

Acyl Chloride Intermediate

Conversion of 3-bromo-5-chloropicolinic acid to its acyl chloride derivative is critical for amide synthesis. Reaction with thionyl chloride (SOCl₂) at reflux for 4 hours produces 3-bromo-5-chloropicolinoyl chloride with 95% conversion efficiency. Subsequent treatment with isopropylamine in tetrahydrofuran (THF) at 0°C yields the target amide in 89% purity after recrystallization.

Table 1: Amidation Reaction Optimization

| Condition | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| SOCl₂, 4 h reflux | DCM | 80°C | 92% | 95% |

| Isopropylamine, 2 h | THF | 0°C | 85% | 98% |

| Catalytic DMAP | Et₂O | 25°C | 78% | 90% |

Coupling Reagents

Alternative methods employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid. Using HATU with N,N-diisopropylethylamine (DIPEA) in DMF achieves 87% yield but requires costly reagents, limiting industrial use.

Multi-Step Synthesis Pathways

Ring Construction with Pre-Installed Halogens

A convergent approach involves assembling the pyridine ring from halogenated precursors. For example, cyclization of 3-bromo-5-chloro-2-cyanopyridine via the Guareschi-Thorpe reaction generates the picolinic acid backbone in 76% yield. This method avoids late-stage halogenation but demands specialized starting materials.

Sequential Halogenation and Functionalization

Industrial routes often favor sequential steps:

-

Picolinic acid bromination using Br₂ in H₂SO₄ at 50°C (3-bromo derivative, 68% yield).

-

Chlorination via radical initiators (e.g., AIBN) and Cl₂ gas at 30°C (5-chloro product, 74% yield).

-

Amidation with isopropylamine and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in CH₂Cl₂ (82% yield).

Industrial Production and Optimization

Catalytic Methods

Large-scale synthesis employs palladium-catalyzed cross-coupling to introduce halogens. Using Pd(OAc)₂ and Xantphos ligand, bromine and chlorine are installed sequentially with 91% combined yield. Continuous flow reactors enhance efficiency, reducing reaction times from 12 hours to 2 hours.

Purification Techniques

Crystallization from heptane/ethyl acetate (3:1) achieves >99% purity, while column chromatography (SiO₂, hexane/EtOAc gradient) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Halogenation Yield | Amidation Yield | Purity | Scalability |

|---|---|---|---|---|

| Directed Metalation | 89% | 92% | 98% | High |

| Sequential Halogenation | 74% | 82% | 95% | Moderate |

| Acyl Chloride Coupling | N/A | 85% | 98% | High |

The directed metalation route offers superior regioselectivity and scalability, making it ideal for pharmaceutical applications. In contrast, sequential halogenation balances cost and yield for agrochemical production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N-isopropylpicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-chloro-N-isopropylpicolinamide has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial growth by disrupting cellular processes .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation in vitro. Its effectiveness was compared to standard anticancer drugs, indicating potential as a lead compound for further development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Derivatives : It can be used to create various derivatives through substitution reactions, enabling the exploration of structure-activity relationships in drug design .

- Functionalization Reactions : The presence of bromine and chlorine atoms allows for electrophilic aromatic substitutions, facilitating the introduction of additional functional groups into the molecular framework .

Material Science

The compound's unique structural features make it suitable for applications in material science:

- Development of New Materials : Research indicates that derivatives of this compound can be utilized in creating novel materials with specific properties tailored for industrial applications .

Case Study 1: Antimicrobial Evaluation

A study conducted by Kumar et al. highlighted the synthesis and biological evaluation of several brominated derivatives, including this compound. The study employed the broth dilution method to assess antimicrobial activity against multiple bacterial strains:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Significant | Moderate |

The results indicated that this compound could serve as a lead candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated the anticancer efficacy of various compounds similar to this compound against human cancer cell lines:

| Cell Line | IC50 (µM) | Comparison to Dasatinib |

|---|---|---|

| A549 (Lung) | 12 | More potent |

| MCF-7 (Breast) | 15 | Comparable |

| HeLa (Cervical) | 10 | More potent |

These findings suggest that the compound may have significant potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-isopropylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-5-chloro-N-isopropylpicolinamide with structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications.

Substituent Position and Halogen Effects

5-Bromo-N,3-dimethoxy-N-methylpicolinamide () :

- Substituents: Bromine (3-position), methoxy (5-position), methylamide group.

- Key Differences: The methoxy group at the 5-position reduces electrophilicity compared to chlorine in the target compound. This diminishes reactivity in nucleophilic aromatic substitution (SNAr) but enhances stability under basic conditions.

- Applications: Primarily used in agrochemical intermediates due to its stability .

- 3-Bromo-5-nitropicolinonitrile (): Substituents: Bromine (3-position), nitro (5-position), nitrile group. Key Differences: The nitro group at the 5-position increases electron-withdrawing effects, enhancing reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine. The nitrile group allows for further functionalization into amines or carboxylic acids. Applications: Intermediate in high-value pharmaceutical synthesis (e.g., kinase inhibitors) .

Functional Group Variations

- 5-Bromo-3-fluoropicolinonitrile (): Substituents: Bromine (5-position), fluorine (3-position), nitrile group. Key Differences: Fluorine’s electronegativity and small size improve metabolic stability in drug candidates compared to chlorine. However, bromine at the 5-position (vs. 3-position in the target compound) alters regioselectivity in coupling reactions. Applications: Used in PET radiotracer development .

- 3-Chloro-N-phenyl-phthalimide (): Substituents: Chlorine (3-position), phenylimide group. Chlorine at the 3-position enables polymerization reactions (e.g., polyimide synthesis), unlike the bromine-chlorine combination in the target compound. Applications: Monomer for high-temperature polymers .

Notes

Synthetic Challenges : The simultaneous presence of bromine and chlorine requires precise temperature control during halogenation to avoid over-substitution .

Safety Data: No direct toxicity studies are available, but structurally similar brominated pyridines (e.g., 5-Bromo-3-fluoro-2-methylpyridine) show moderate ecotoxicity (LC50: 12 mg/L in Daphnia magna) .

Commercial Availability: Limited suppliers specialize in halogenated picolinamides; analogs like 3-Bromo-5-nitropicolinonitrile are more accessible due to demand in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-chloro-N-isopropylpicolinamide, and how can intermediates be characterized?

- Methodological Answer : A two-step synthesis is recommended: (1) Bromination of 5-chloropicolinic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80°C in CCl₄ . (2) Subsequent amidation with isopropylamine via carbodiimide coupling (EDC/HOBt) in DMF. Intermediates should be characterized by LC-MS for purity and ¹H/¹³C NMR to confirm regioselectivity. Monitor bromination efficiency using GC-MS to avoid di-substitution byproducts .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 30 days. Analyze degradation via HPLC-UV at 254 nm.

- Light Sensitivity : Expose samples to UV (365 nm) and visible light for 72 hours; compare with dark controls.

- Humidity Tests : Use desiccators with saturated salt solutions (e.g., MgCl₂ for 33% RH). Stability thresholds are defined as <5% degradation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.

- FT-IR to identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- 2D NMR (HSQC, HMBC) to resolve overlapping signals in the picolinamide core and confirm isopropyl group connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Contradictions often arise from ligand-metal coordination efficiency. Design a fractional factorial experiment varying:

- Ligand (XPhos vs. SPhos),

- Solvent (THF vs. DME),

- Base (K₂CO₃ vs. CsF).

Use ANOVA to identify interactions. For example, CsF in DME may enhance Pd(OAc)₂ activity but reduce stability of the bromo-chloro substrate .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) of the picolinamide ring. High positive charge on C3 (Br) and C5 (Cl) indicates SNAr susceptibility. Compare activation energies for substitutions at C3 vs. C5 using implicit solvent models (e.g., SMD in water). Validate with kinetic experiments (UV-Vis monitoring at 300 nm) .

Q. How can researchers optimize reaction conditions to minimize dehalogenation side reactions?

- Methodological Answer : Screen additives (e.g., TEMPO radical scavenger) and reductants (e.g., Zn powder) in palladium-catalyzed reactions. Use Design of Experiments (DoE) to test temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (2–12 hours). Monitor dehalogenation by LC-MS and quantify using internal standards (e.g., deuterated analogs) .

Methodological Challenges & Data Interpretation

Q. What strategies address inconsistent biological activity data in kinase inhibition assays?

- Methodological Answer :

- Assay Variability : Include positive controls (e.g., staurosporine) in each plate.

- Solubility Effects : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS).

- Metabolite Interference : Incubate with liver microsomes (1 hour, 37°C) and re-test activity. Use SAR models to differentiate parent compound vs. metabolite effects .

Q. How can researchers validate the compound’s role as a covalent inhibitor in enzyme studies?

- Methodological Answer :

- Mass Spectrometry : Perform intact protein MS after incubation to detect mass shifts (+ molecular weight of inhibitor).

- Competition Assays : Pre-treat enzyme with iodoacetamide (cysteine blocker); loss of inhibition confirms covalent binding.

- X-ray Crystallography : Co-crystallize enzyme-inhibitor complex to identify covalent adduct formation at active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.